(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone
Overview
Description
(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone is a biochemical compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . This compound is primarily used in proteomics research and is known for its role in the preparation of heterocycles as estrogen receptor modulators.
Preparation Methods
The synthesis of (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone can be achieved through several synthetic routes. One common method involves the reaction of 4-(2-Chloroethoxy)phenylmethanone with methylamine . The reaction conditions typically include the use of solvents and catalysts to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified phenyl derivatives and other functionalized compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of complex molecules and heterocycles In biology, it is utilized in studies involving estrogen receptor modulation and related pathwaysAdditionally, it is used in the industry for the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular responses, making it a valuable tool in research focused on hormone-related processes and diseases .
Comparison with Similar Compounds
(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone can be compared to other similar compounds, such as (4-Hydroxyphenyl)[4-[2-(dimethylamino)ethoxy]phenyl]methanone and (4-Hydroxyphenyl)[4-[2-(ethylamino)ethoxy]phenyl]methanone. These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
(4-hydroxyphenyl)-[4-[2-(methylamino)ethoxy]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17-10-11-20-15-8-4-13(5-9-15)16(19)12-2-6-14(18)7-3-12/h2-9,17-18H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIYGCKUMSKVCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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